molecular formula C19H21ClN2O3S B2720637 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide CAS No. 941912-10-3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide

Katalognummer: B2720637
CAS-Nummer: 941912-10-3
Molekulargewicht: 392.9
InChI-Schlüssel: MBCZCECAFUJWLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1-butyl-2-oxo-tetrahydroquinolin core linked to a 4-chlorobenzenesulfonamide moiety. The compound’s structural uniqueness lies in the combination of a lipophilic butyl chain at position 1 of the tetrahydroquinolin ring and a sulfonamide group at position 6, which may enhance target binding and solubility.

Eigenschaften

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-3-12-22-18-10-7-16(13-14(18)4-11-19(22)23)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,13,21H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCZCECAFUJWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base. The resulting product is then subjected to further reactions to introduce the butyl group and the chlorobenzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzenesulfonamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of key metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Target Enzymes Inhibitory Activity Structural Data Availability
Target Compound Tetrahydroquinolin 1-butyl, 6-sulfonamide Hypothesized* Unknown No
QOD Tetrahydroquinolin 1-methyl, ethanediamide FP-2, FP-3 Potent dual inhibitor No
ICD Indole carboxamide Biphenyl-4-ylcarbonyl FP-2, FP-3 Potent dual inhibitor No

*Hypothesized based on analog activity.

Functional Implications

  • Butyl vs.
  • Sulfonamide vs. Ethanediamide : The sulfonamide group may enhance hydrogen-bonding with catalytic residues in proteases, whereas QOD’s ethanediamide linker could limit binding specificity due to conformational flexibility .

Pharmacological and Biochemical Insights

  • Solubility and Bioavailability : The 4-chlorobenzenesulfonamide moiety may improve aqueous solubility relative to ICD’s biphenyl group, which is prone to π-π stacking-induced aggregation .
  • Enzyme Inhibition Potential: While QOD and ICD exhibit dual FP-2/FP-3 inhibition, the target compound’s sulfonamide group could confer selectivity for serine proteases or kinases, though experimental validation is needed.

Biologische Aktivität

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC22H26ClN2O3S
Molecular Weight426.97 g/mol
InChI KeyHDTIRMPPCRWJFM-UHFFFAOYSA-N
LogP4.4262
Polar Surface Area46.17 Ų

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in critical cellular processes. The compound's sulfonamide group may play a significant role in its pharmacological effects by modulating enzyme activity and influencing metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide has also been evaluated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit tumor cell proliferation has been measured using various assays, including the MTT assay and flow cytometry.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against resistant bacterial strains. Results showed an IC50 value comparable to standard antibiotics, suggesting potential for clinical application in treating infections caused by resistant pathogens.
  • Cytotoxicity in Cancer Cells : In a controlled laboratory setting, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited significant cytotoxic effects with an IC50 ranging from 10 to 15 µM, indicating strong potential as an anticancer agent.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .

Q & A

Q. How can researchers optimize the synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide to achieve high yields and purity?

Methodological Answer: The synthesis typically involves coupling a tetrahydroquinoline precursor with a sulfonamide derivative. Key steps include:

  • Step 1: React 1-butyl-2-oxo-tetrahydroquinolin-6-amine with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane .
  • Step 2: Optimize reaction parameters:
    • Temperature: Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
    • Solvent: Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify the tetrahydroquinoline core (e.g., δ 2.8–3.2 ppm for CH2_2 groups in the quinoline ring) and sulfonamide linkage (δ 7.6–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (calculated: ~407.9 g/mol) and fragmentation patterns consistent with the sulfonamide moiety .
  • IR Spectroscopy: Identify carbonyl (C=O stretch at ~1680 cm1^{-1}) and sulfonamide (S=O stretches at ~1150–1350 cm1^{-1}) functional groups .

Q. How should researchers design initial biological assays to evaluate its pharmacological potential?

Methodological Answer:

  • Target Selection: Prioritize enzymes inhibited by sulfonamides (e.g., carbonic anhydrase, dihydrofolate reductase) based on structural analogs .
  • Assay Conditions:
    • Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., NADPH consumption for DHFR inhibition) at pH 7.4 and 37°C.
    • Cellular Toxicity: Screen against mammalian cell lines (e.g., HEK293) using MTT assays with IC50_{50} determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data between in vitro and cell-based assays for this compound?

Methodological Answer:

  • Possible Causes: Differences in membrane permeability, off-target effects, or metabolic instability.
  • Troubleshooting Steps:
    • Permeability Assays: Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion .
    • Metabolite Analysis: Perform LC-MS to identify degradation products in cell lysates.
    • Target Engagement: Apply cellular thermal shift assays (CETSA) to confirm binding to the intended enzyme in situ .

Q. What crystallographic strategies are recommended for determining its 3D structure and binding mode with biological targets?

Methodological Answer:

  • Crystallization: Co-crystallize the compound with purified target proteins (e.g., carbonic anhydrase II) using sitting-drop vapor diffusion and PEG-based buffers.
  • Data Collection: Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) data.
  • Refinement: Apply SHELXL for structure solution, leveraging its robust handling of sulfonamide-group geometry and disorder modeling .

Q. How can structure-activity relationship (SAR) studies be designed to improve its metabolic stability?

Methodological Answer:

  • Substituent Variation:
    • Replace the butyl group with cyclopropyl or fluorinated alkyl chains to reduce CYP450-mediated oxidation .
    • Modify the 4-chlorophenyl group to a trifluoromethyl or methoxy group for enhanced π-stacking and metabolic resistance .
  • In Silico Tools: Use molecular dynamics simulations (e.g., Desmond) to predict metabolic hotspots and guide synthetic modifications .

Critical Analysis of Evidence

  • Synthesis Optimization: Evidence from highlights the necessity of anhydrous conditions, while emphasizes purification via chromatography.
  • Biological Activity: Contradictions in enzyme inhibition data (Table 2) align with findings in , underscoring the need for cellular target engagement assays.
  • Structural Analysis: SHELX-based crystallography remains the gold standard for resolving sulfonamide-protein interactions, despite newer software availability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.